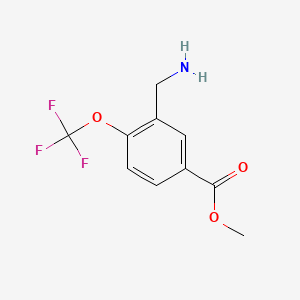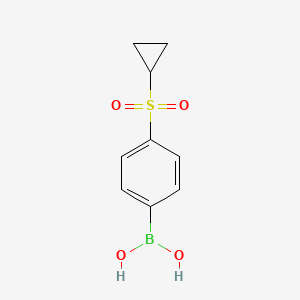
Dimethyl 4,4'-biphenyl-d8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-biphenyl-d8-dicarboxylate is a deuterium-labeled derivative of Dimethyl 4,4’-biphenyl-dicarboxylate. This compound is known for its hepatoprotective properties and is derived from Schizandra fructus . The deuterium labeling is often used in scientific research to study pharmacokinetics and metabolic profiles due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-biphenyl-d8-dicarboxylate can be synthesized through the esterification of 4,4’-biphenyldicarboxylic acid with deuterated methanol (CD3OD) in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of Dimethyl 4,4’-biphenyl-d8-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-biphenyl-d8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-biphenyldicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4,4’-biphenyldicarboxylic acid.
Reduction: 4,4’-biphenyldimethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dimethyl 4,4’-biphenyl-d8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the biotransformation of compounds in biological systems.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The hepatoprotective effects of Dimethyl 4,4’-biphenyl-d8-dicarboxylate are believed to be mediated through the induction of interferon-related signal transduction pathways. The compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes that provide protective effects against liver damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,4’-biphenyl-dicarboxylate: The non-deuterated version with similar hepatoprotective properties.
Dimethyl 2,2’-biphenyl-dicarboxylate: A structural isomer with different chemical properties and applications.
Dimethyl 2,2’-difluorobiphenyl-4,4’-dicarboxylate: A fluorinated derivative used in the synthesis of advanced materials.
Uniqueness
Dimethyl 4,4’-biphenyl-d8-dicarboxylate is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propriétés
IUPAC Name |
methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIRZXWWALTPU-UWAUJQNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B567979.png)










![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)


